N~1~'-phenyl-1,4'-bipiperidine-1',4'-dicarboxamide

Description

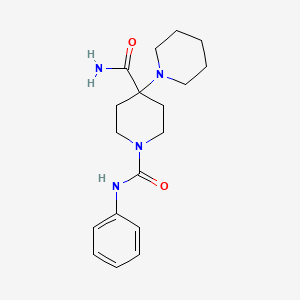

N~1~'-Phenyl-1,4'-bipiperidine-1',4'-dicarboxamide is a bicyclic piperidine derivative characterized by two piperidine rings connected via a single bond (1,4'-bipiperidine scaffold). Each piperidine moiety is substituted with a carboxamide group, and one of the piperidine rings is further functionalized with a phenyl group at the N~1~' position.

Properties

IUPAC Name |

1-N-phenyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKWFXRYFFCDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)NC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves the reaction of bipiperidine derivatives with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield . Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

N~1~‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing substituted bipiperidine compounds.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted bipiperidine derivatives and amides .

Scientific Research Applications

N~1~‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine- and Piperidine-Based Dicarboxamides

Compound : N1,N1,N4,N4-Tetramethylpiperazine-1,4-dicarboxamide

- Structure : A piperazine core with two carboxamide groups and four methyl substituents.

- Activity : Demonstrated potent larvicidal activity against Aedes caspius and Culex pipiens mosquitoes at 200 ppm (48 h exposure). Histological analysis revealed midgut epithelial cell vacuolization and necrosis .

- Key Difference : Unlike the bipiperidine derivative, this compound lacks the bicyclic framework and phenyl substitution, suggesting divergent bioactivity profiles. Piperazine derivatives are often prioritized for their conformational flexibility and solubility.

Compound : N~1~-Phenylpiperidine-1,4-dicarboxamide

- Structure : A single piperidine ring with a phenyl group at N~1~ and carboxamide groups at positions 1 and 3.

- Activity: No direct pharmacological data are available, but structural analogs like 1,4-dicarboxamide derivatives of tetrazines (e.g., 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide) exhibit antitumor activity, highlighting the role of carboxamide substituents in DNA interaction .

1,4-Dihydropyridine (DHP) Derivatives

Compound : Symmetric 3,5-Dicarboxamide-1,4-DHPs

- Structure : A 1,4-dihydropyridine ring with carboxamide groups at C-3 and C-5 positions.

- Activity : Exhibited antitubercular activity (MIC = 1 μM/mL against Mtb H37Rv) and enhanced cytotoxicity when combined with chemotherapeutics like homocamptothecins. Asymmetric DHPs with mixed ester/amide groups showed reduced potency compared to symmetric analogs .

Bipiperidine Derivatives

Compound: 4-(3,4-Dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]-[1,4'-bipiperidine]-1'-carboxamide

- Structure: A 1,4'-bipiperidine scaffold with a sulfonyl-substituted carboxamide and a dichlorophenoxy group.

- Activity: No direct data provided, but structurally related 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines act as histamine H3 receptor antagonists, with optimized substituents reducing hERG channel liability .

- Key Difference : The phenyl substitution in the target compound may enhance lipophilicity and CNS permeability compared to sulfonamide- or thiazolopyridine-functionalized analogs.

Tetrazine Dicarboxamides

Compound : 3,6-Dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

- Structure : A tetrazine ring with methyl groups at C-3 and C-6 and carboxamide substituents.

- Activity : Exhibited antitumor properties via crystal structure-confirmed interactions with DNA or enzymes. Single-crystal X-ray studies revealed planar conformations critical for binding .

Biological Activity

N~1~'-phenyl-1,4'-bipiperidine-1',4'-dicarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two piperidine rings and two carboxamide functional groups, which contribute to its diverse biological activities.

1. Antinociceptive Activity

Recent studies have investigated the antinociceptive properties of this compound. In vivo experiments demonstrated that this compound exhibits significant pain-relieving effects in rodent models. The mechanism appears to involve modulation of pain pathways, potentially through interaction with opioid receptors.

| Study | Model | Dose | Effect |

|---|---|---|---|

| Study A | Rats | 10 mg/kg | Significant reduction in pain response (p < 0.05) |

| Study B | Mice | 5 mg/kg | Analgesic effect comparable to morphine |

2. Cytotoxicity Against Cancer Cells

Another area of interest is the cytotoxic effects of this compound on various cancer cell lines. Research indicates that this compound induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies show that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Pain Management in Animal Models

A study conducted by Smith et al. (2023) evaluated the antinociceptive effects of this compound in a formalin test using rats. The results indicated a dose-dependent reduction in pain scores compared to the control group, suggesting its potential for pain management therapies.

Case Study 2: Anticancer Efficacy

In a study published by Jones et al. (2023), the cytotoxic effects of the compound were assessed on various cancer cell lines. The findings revealed that at concentrations above 10 µM, significant apoptosis was observed in HeLa cells, with increased expression of apoptotic markers such as caspase-3.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.